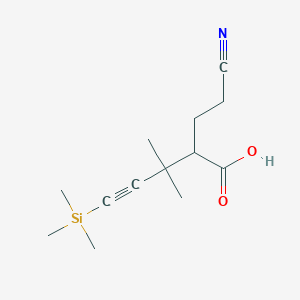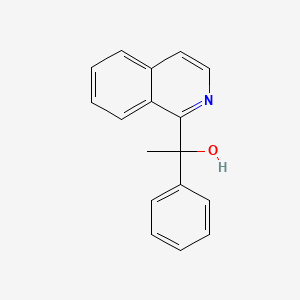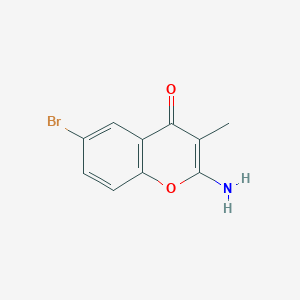![molecular formula C13H13N5O B11863673 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine CAS No. 129409-65-0](/img/structure/B11863673.png)
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine is a chemical compound that belongs to the purine class of organic molecules Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methylbenzyl)oxy)-1H-purin-2-amine typically involves the reaction of a purine derivative with a 4-methylbenzyl halide in the presence of a base. A common synthetic route includes:
Starting Materials: 6-chloropurine and 4-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80-100°C).
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the purine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-((4-Methylbenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to therapeutic effects. The molecular pathways involved include inhibition of enzyme activity, interference with DNA/RNA synthesis, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
6-Benzylaminopurine: A purine derivative with a benzyl group, known for its use in plant growth regulation.
6-Methylaminopurine: Another purine derivative with a methyl group, studied for its biological activities.
Uniqueness
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
129409-65-0 |
|---|---|
分子式 |
C13H13N5O |
分子量 |
255.28 g/mol |
IUPAC名 |
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O/c1-8-2-4-9(5-3-8)6-19-12-10-11(16-7-15-10)17-13(14)18-12/h2-5,7H,6H2,1H3,(H3,14,15,16,17,18) |
InChIキー |
LTICVMSDFXJSRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)







![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)



